![molecular formula C9H6BrF3O2 B1385906 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde CAS No. 923281-72-5](/img/structure/B1385906.png)
5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde
Overview
Description
5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde is a chemical compound with the molecular formula C9H6BrF3O2 . It has a molecular weight of 283.04200 .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde is 1S/C7H5BrF3NO/c8-5-1-2-6(12-3-5)13-4-7(9,10)11/h1-3H,4H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical form of 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde is either liquid, semi-solid, solid, or lump . The storage temperature is room temperature in an inert atmosphere .Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound is utilized in the synthesis of various biologically active compounds, particularly in vitro. It serves as a precursor in the formation of complex molecules that exhibit biological activity .
Schiff Base Formation
It is involved in the creation of Schiff bases through condensation reactions with primary amines. These Schiff bases have a wide range of applications, including the formation of metal complexes with potential antibacterial properties .
Molecular Electrostatic Potential Analysis
The molecular structure of 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde can be analyzed for its electrostatic potential, which is crucial for understanding intermolecular interactions and reactivity .
Safety and Hazards
The safety information for 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Similar compounds have been used as reactants in the preparation of oxazoline and thiazoline derivatives, which are used as insecticides and acaricides . This suggests that the compound may interact with biological targets related to these applications.
Result of Action
As a reactant in the synthesis of certain insecticides and acaricides, it may contribute to the toxicity of these compounds towards pests .
Action Environment
The action environment of 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde can influence its efficacy and stability. For instance, the compound is typically handled in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen or moisture. Environmental factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s reactivity and stability.
properties
IUPAC Name |
5-bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-7-1-2-8(6(3-7)4-14)15-5-9(11,12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZXCNQAABMICL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651779 | |
Record name | 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde | |
CAS RN |
923281-72-5 | |
Record name | 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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